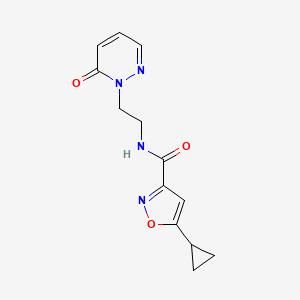

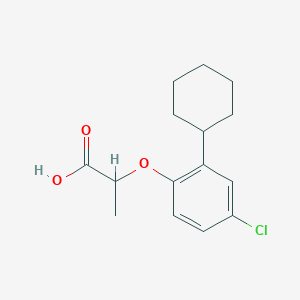

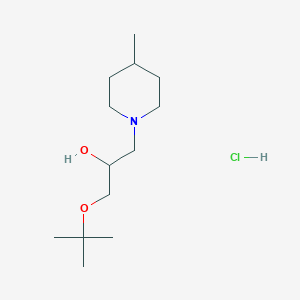

![molecular formula C21H25N3O3S B2747980 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 392240-86-7](/img/structure/B2747980.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of adamantyl derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Chemical Reactions Analysis

Adamantane derivatives have been shown to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Wissenschaftliche Forschungsanwendungen

Structural and Noncovalent Interaction Studies

Quantitative Assessment of Noncovalent Interactions : A study focused on adamantane-1,3,4-thiadiazole hybrids, providing insights into their noncovalent interactions using crystallography and quantum theory. This research highlights the structural properties and the role of noncovalent interactions in stabilizing these compounds, which could have implications for their functional properties in various applications (El-Emam et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Development of Adamantyl-Imidazolo-Thiadiazoles as Anti-Tuberculosis Agents : This study describes the 'green' synthesis of novel adamantyl-imidazolo-thiadiazoles showing potent inhibitory activity against M. tuberculosis. The research explores the mechanism of action, suggesting these compounds target sterol 14α-demethylase (CYP51) to exert their antimycobacterial activity, representing a promising avenue for tuberculosis treatment (Anusha et al., 2015).

Synthesis and Evaluation of Antimicrobial and Anti-inflammatory Activities : Another study synthesizes 1-adamantyl-1,3,4-thiadiazole derivatives, testing them for in vitro activities against bacteria and fungi, and in vivo anti-inflammatory activities. This research demonstrates the potential of these compounds in developing new antimicrobial and anti-inflammatory agents (Kadi et al., 2010).

Molecular Docking and Spectroscopic Analysis

Theoretical and Experimental Spectroscopic Studies : This research delves into the molecular structure and properties of a similar compound, 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine. Through DFT calculations, spectroscopic analysis, and molecular docking, the study provides valuable insights into the chemical and biological properties of these compounds, potentially guiding their application in chemotherapeutic contexts (Al-Wahaibi et al., 2019).

Antiproliferative Properties

Antiproliferative Activity of 1,3,4-Thiadiazole Derivatives : Focused on the synthesis and biological evaluation of 1,3,4-thiadiazolo-adamantane derivatives, this study assesses their anti-proliferative activity against cancer cell lines. Highlighting the promising results in modulating apoptosis and targeting EGFR for cancer therapy, this research underscores the therapeutic potential of these compounds (Wassel et al., 2021).

Zukünftige Richtungen

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research could explore the potential therapeutic applications of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide” in the treatment of metabolic disorders, such as obesity and type 2 diabetes.

Eigenschaften

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-26-15-3-4-16(17(8-15)27-2)18(25)22-20-24-23-19(28-20)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXGPLPHXQAWID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

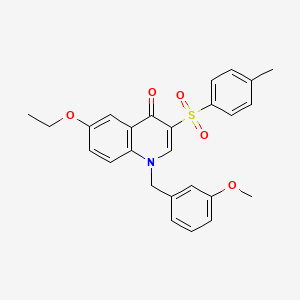

![3-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2747900.png)

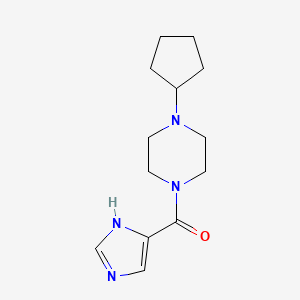

![2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2747906.png)

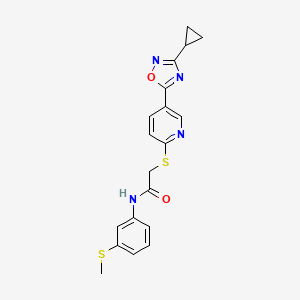

![rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2747913.png)

![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)

![2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2747918.png)